molecular formula C2H6KNO4S2 B8229213 Potassium bis(methylsulfonyl)amide

Potassium bis(methylsulfonyl)amide

Cat. No.: B8229213
M. Wt: 211.31 g/mol
InChI Key: ZBEGPNXMNUODBL-UHFFFAOYSA-N
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Description

Potassium bis(methylsulfonyl)amide is an organosulfur compound with the chemical formula K[N(SO2CH3)2]. It is a white crystalline solid that is highly soluble in polar solvents. This compound is known for its strong non-nucleophilic basicity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium bis(methylsulfonyl)amide can be synthesized through the reaction of potassium hydride with bis(methylsulfonyl)amine in an aprotic solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

KH+H[N(SO2CH3)2]K[N(SO2CH3)2]+H2\text{KH} + \text{H[N(SO2CH3)2]} \rightarrow \text{K[N(SO2CH3)2]} + \text{H2} KH+H[N(SO2CH3)2]→K[N(SO2CH3)2]+H2

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Potassium bis(methylsulfonyl)amide undergoes various types of chemical reactions, including:

    Substitution Reactions: It acts as a strong base in deprotonation reactions, facilitating the substitution of hydrogen atoms in organic molecules.

    Addition Reactions: It can add to electrophilic centers in organic compounds, forming new carbon-nitrogen bonds.

    Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes or alkynes.

Common Reagents and Conditions

Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide, under an inert atmosphere to prevent moisture interference.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include substituted amines, alkenes, and alkynes.

Scientific Research Applications

Potassium bis(methylsulfonyl)amide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a strong non-nucleophilic base in various organic synthesis reactions, including the formation of carbon-nitrogen bonds.

    Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of potassium bis(methylsulfonyl)amide involves its strong basicity, which allows it to deprotonate a wide range of substrates. This deprotonation ability facilitates various chemical transformations, including substitution, addition, and elimination reactions. The compound’s non-nucleophilic nature ensures that it does not participate in unwanted side reactions, making it a highly selective reagent.

Comparison with Similar Compounds

Similar Compounds

    Sodium bis(methylsulfonyl)amide: Similar in structure and reactivity but with sodium as the counterion.

    Lithium bis(methylsulfonyl)amide: Another similar compound with lithium as the counterion, often used in lithium-ion battery research.

    Potassium bis(trimethylsilyl)amide: A related compound with trimethylsilyl groups instead of methylsulfonyl groups, used as a strong base in organic synthesis.

Uniqueness

Potassium bis(methylsulfonyl)amide is unique due to its combination of strong basicity and non-nucleophilic nature. This makes it highly effective in facilitating selective chemical transformations without participating in side reactions. Its solubility in polar solvents and stability under inert conditions further enhance its utility in various applications.

Properties

IUPAC Name

potassium;bis(methylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6NO4S2.K/c1-8(4,5)3-9(2,6)7;/h1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEGPNXMNUODBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[N-]S(=O)(=O)C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6KNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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